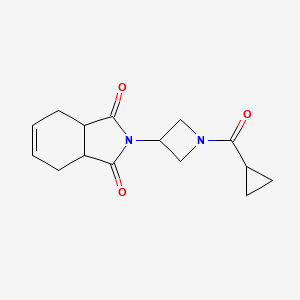

2-(1-cyclopropanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Description

This compound is a bicyclic heterocyclic molecule featuring a hexahydroisoindole-1,3-dione core fused with a cyclopropanecarbonyl-substituted azetidine ring. The cyclopropane group introduces steric constraint and metabolic stability, while the azetidine ring (a four-membered nitrogen-containing heterocycle) may enhance solubility and binding affinity in biological systems. This compound’s unique architecture positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring bicyclic recognition motifs .

Properties

IUPAC Name |

2-[1-(cyclopropanecarbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-13(9-5-6-9)16-7-10(8-16)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-2,9-12H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVLAKUKBKYGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-cyclopropanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione , with CAS number 1903297-51-7, is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

This compound features a complex structure characterized by a hexahydroisoindole core with a cyclopropanecarbonylazetidine substituent. The molecular formula is with a molecular weight of 274.31 g/mol. The structure can be visualized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.31 g/mol |

| CAS Number | 1903297-51-7 |

Antitumor Properties

Research indicates that compounds structurally related to thalidomide exhibit significant antitumor activity. The mechanism of action often involves the inhibition of tumor necrosis factor-alpha (TNF-α) production and modulation of immune responses. Studies have shown that thalidomide analogs can affect various cancer types, including multiple myeloma and solid tumors .

Anti-inflammatory Effects

Similar to thalidomide, this compound may possess anti-inflammatory properties. Thalidomide is known for its ability to inhibit pro-inflammatory cytokines, which are implicated in various inflammatory and autoimmune diseases such as rheumatoid arthritis and Crohn's disease . The cyclopropanecarbonyl group may enhance these effects by increasing the compound's affinity for specific molecular targets involved in inflammatory pathways.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Cytokine Production : By modulating immune cell activity and reducing TNF-α levels.

- Angiogenesis Inhibition : Similar compounds have shown the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Study on Structural Analogues

A study focused on the crystal structure of thalidomide analogs revealed insights into how modifications to the chemical structure can impact biological activity. The analogs exhibited varied efficacy against different types of cancer cells, suggesting that structural variations can significantly influence pharmacological properties .

Pharmacological Screening

Pharmacological screenings have been conducted on related compounds to assess their potential therapeutic effects. These studies often utilize in vitro assays to evaluate cytotoxicity against cancer cell lines and anti-inflammatory activity through cytokine release assays. Results indicated promising activity for compounds with similar structural motifs .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(1-cyclopropanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione exhibit significant anticancer activity. They are believed to inhibit specific metabolic pathways associated with tumor growth. For instance:

- GLS1 Inhibition : The compound has been studied as a potential GLS1 inhibitor in cancer treatment. GLS1 is often overexpressed in various cancers and contributes to tumor metabolism by facilitating glutamine utilization. By inhibiting this enzyme, the compound may effectively starve cancer cells of essential nutrients .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties. It could potentially be used to treat neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Applications

The anti-inflammatory potential of similar compounds has been explored in various studies. The ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis or other inflammatory disorders.

Polymer Chemistry

The unique structural features of this compound allow it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability due to the incorporation of rigid isoindole structures.

Drug Delivery Systems

Due to its chemical stability and biocompatibility, the compound can be explored as a component in drug delivery systems. Its ability to form nanoparticles can facilitate targeted drug delivery mechanisms in cancer therapy.

Case Study 1: GLS1 Inhibition and Cancer Treatment

A study published in Nature examined the effects of GLS1 inhibitors on various cancer cell lines. The findings indicated that compounds similar to our target compound significantly reduced cell viability in a dose-dependent manner. This highlights the therapeutic potential of targeting metabolic pathways in cancer treatment .

Case Study 2: Neuroprotective Mechanisms

Research conducted at a prominent neuroscience institute investigated the neuroprotective effects of isoindole derivatives on models of Alzheimer's disease. The results showed that these compounds reduced amyloid-beta toxicity and improved cognitive function in treated animals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The hexahydroisoindole-1,3-dione scaffold is a common pharmacophore in bioactive molecules. Below, we compare the target compound with four analogs synthesized in recent studies (), focusing on structural features, synthesis, and spectral data.

Key Observations :

Structural Differentiation: The target compound replaces the acryloylphenyl substituent (common in analogs) with a cyclopropanecarbonyl-azetidine group. This substitution likely reduces conformational flexibility while enhancing metabolic resistance due to cyclopropane’s strain and azetidine’s compactness.

Synthesis: The analogs were synthesized via Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and substituted aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) in ethanol with NaOH catalysis. Reaction times (48 hours) and yields (58–72%) suggest moderate efficiency .

Spectral Data :

- IR Spectra : Analogs show strong carbonyl stretches at 1700–1750 cm⁻¹ (isoindole-dione C=O) and 1650–1680 cm⁻¹ (acryloyl C=O) . The target compound’s IR would similarly exhibit isoindole-dione C=O peaks, with additional signals from the cyclopropane and azetidine groups.

- NMR : Analogs display characteristic isoindole-dione proton signals at δ 7.6–8.2 ppm (aromatic H) and acryloyl vinyl protons at δ 6.3–7.5 ppm. The target compound’s azetidine protons are expected near δ 3.0–4.0 ppm, while cyclopropane protons may appear as a multiplet at δ 1.2–1.8 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.